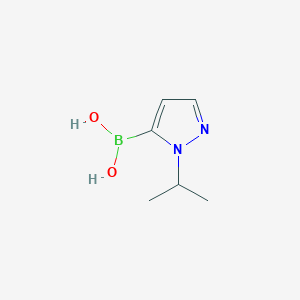

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid

Overview

Description

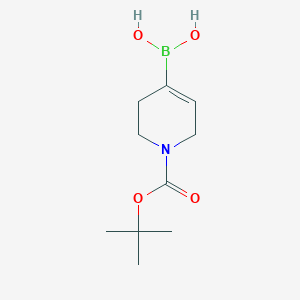

“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound with the molecular formula C6H11BN2O2 . It is used as a reactant in the synthesis of various inhibitors .

Synthesis Analysis

This compound can be synthesized through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Tetrahydrofuran is used as an organic solvent in this process .Molecular Structure Analysis

The molecular weight of “(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is 153.98 . Its InChI code is 1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis

“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is used as a reactant in the synthesis of imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .Physical And Chemical Properties Analysis

“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .Scientific Research Applications

Suzuki Coupling

This compound is utilized as a reagent in Suzuki Coupling reactions, which are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .

Copper-Catalyzed Azidation

It serves as a reagent for copper-catalyzed azidation processes, which are valuable for introducing azide functional groups into molecules .

Antitumor and Radioprotectant Agents

The compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumor agents and radioprotectants .

Cathepsin Inhibitors

It is involved in the stereoselective synthesis of selective inhibitors for Cathepsin, an enzyme important in protein degradation .

Analytical Method Development

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid: can be used for analytical method development , method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production .

Porcupine Inhibitors

The compound acts as a reagent for the design, synthesis, and evaluation of novel porcupine inhibitors featuring a fused 3-ring system based on a ‘reversed’ amide scaffold .

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, 1-Isopropyl-1H-pyrazol-5-yl boronic acid acts as the organoboron reagent . The boronic acid moiety interacts with a palladium catalyst, undergoing transmetalation, a process where the boron-carbon bond is exchanged for a metal-carbon bond . This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Biochemical Pathways

It’s worth noting that the suzuki-miyaura coupling reaction, in which this compound participates, is a crucial tool in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it indirectly influences numerous biochemical pathways through the products it helps synthesize.

Result of Action

The primary result of the action of 1-Isopropyl-1H-pyrazol-5-yl boronic acid is the formation of a carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors .

properties

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOGZHKBNANKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)